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Homogentisate

Cat. No.: B1232598
M. Wt: 167.14 g/mol
InChI Key: IGMNYECMUMZDDF-UHFFFAOYSA-M
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Description

Historical Perspectives on Homogentisate Discovery and Early Metabolic Elucidation

The story of this compound is intrinsically linked to the study of a rare hereditary disorder, alkaptonuria. nih.govwikipedia.org In the late 19th and early 20th centuries, Sir Archibald Garrod, an English physician, investigated this condition, characterized by the darkening of urine upon standing and a predisposition to a specific type of arthritis. researchgate.netmddus.comhekint.org In 1859, Boedeker named the condition "alkaptonuria" due to the urine's reactivity in alkaline solutions. mdsearchlight.comhenryford.com Later, in 1891, Wolkow and Baumann identified the substance responsible for this phenomenon as homogentisic acid. henryford.com

Garrod's pioneering work led him to propose that alkaptonuria was an "inborn error of metabolism," a concept that laid the foundation for the field of biochemical genetics. researchgate.nethekint.orgbritannica.com He correctly hypothesized that the accumulation of homogentisic acid was due to a block in a metabolic pathway, specifically the inability to break down this compound. researchgate.netmddus.com This was a revolutionary idea, suggesting for the first time that a genetic defect could lead to the deficiency of a specific enzyme, resulting in a metabolic disease. wikipedia.orgresearchgate.net Evidence suggests that the first clinical case of alkaptonuria may date back to 1500 BC in the Egyptian mummy Harwa. nih.govmdsearchlight.com

The Central Role of this compound in Tyrosine and Phenylalanine Catabolism Pathways

This compound is a key intermediate in the catabolic pathway of phenylalanine and tyrosine, which primarily occurs in the liver. taylorandfrancis.comdavuniversity.org This pathway is essential for the breakdown of these amino acids, which are obtained from dietary proteins.

The process begins with the conversion of phenylalanine to tyrosine. davuniversity.org Tyrosine then undergoes a series of reactions to form 4-hydroxyphenylpyruvate. davuniversity.org The enzyme 4-hydroxyphenylpyruvate dioxygenase then converts this molecule into this compound. wikipedia.org

Under normal physiological conditions, the enzyme this compound 1,2-dioxygenase (HGD), an iron-containing enzyme, catalyzes the oxidative cleavage of the aromatic ring of this compound. davuniversity.orgwikipedia.orgontosight.ai This crucial step breaks down this compound into 4-maleylacetoacetate (B1238811). ontosight.aifrontiersin.orguniprot.org This reaction requires molecular oxygen to break the aromatic ring. davuniversity.org

Following this, 4-maleylacetoacetate is isomerized to 4-fumarylacetoacetate by the enzyme maleylacetoacetate isomerase. frontiersin.orgoup.comontosight.ai Finally, the enzyme fumarylacetoacetate hydrolase cleaves 4-fumarylacetoacetate into fumarate (B1241708) and acetoacetate (B1235776). oup.comnih.govwikipedia.org These end products can then enter central metabolic pathways, such as the citric acid cycle, to be used for energy production. nih.gov

A deficiency in the HGD enzyme, due to genetic mutations, leads to the accumulation of homogentisic acid in the body, resulting in the condition known as alkaptonuria. nih.govwikipedia.orgnih.gov

Interactive Data Table: Enzymes in the this compound Pathway

EnzymeFunctionGene
4-hydroxyphenylpyruvate dioxygenaseConverts 4-hydroxyphenylpyruvate to this compoundHPD
This compound 1,2-dioxygenase (HGD)Converts this compound to 4-maleylacetoacetateHGD nih.gov
Maleylacetoacetate isomeraseConverts 4-maleylacetoacetate to 4-fumarylacetoacetateGSTZ1 wikipedia.org
Fumarylacetoacetate hydrolaseConverts 4-fumarylacetoacetate to fumarate and acetoacetateFAH wikipedia.org

Overview of this compound's Biochemical Significance Across Biological Systems

The significance of this compound extends beyond human metabolism. In various organisms, the this compound pathway plays a central role in the catabolism of aromatic compounds. nih.gov

In bacteria such as Pseudomonas putida, the this compound pathway is crucial for the degradation of phenylalanine, tyrosine, and 3-hydroxyphenylacetate. nih.govnih.gov In the plant pathogen Xanthomonas campestris pv. phaseoli and the yeast Yarrowia lipolytica, homogentisic acid is associated with the production of brown pigments. wikipedia.org

In plants and photosynthetic bacteria, the catabolism of tyrosine via this compound is also vital as this compound serves as a precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (vitamin E). nih.gov

Furthermore, in some bacteria and fungi, the accumulation of this compound due to a non-functional this compound 1,2-dioxygenase enzyme can lead to the production of a pigment called pyomelanin. researchgate.net This pigment has been reported to have antioxidant properties, potentially protecting the organism from oxidative stress. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7O4- B1232598 Homogentisate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7O4-

Molecular Weight

167.14 g/mol

IUPAC Name

2-(2,5-dihydroxyphenyl)acetate

InChI

InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1

InChI Key

IGMNYECMUMZDDF-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1O)CC(=O)[O-])O

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)[O-])O

Origin of Product

United States

Biochemical Pathways of Homogentisate Metabolism

Homogentisate Biosynthesis and Precursor Pathways

The formation of this compound is a critical juncture in the degradation of the aromatic amino acids phenylalanine and tyrosine. This process involves a series of upstream metabolic pathways that converge on the synthesis of this pivotal intermediate, followed by specific enzymatic reactions that directly yield this compound.

Upstream Metabolic Pathways Converging on this compound Synthesis

The primary upstream pathways that lead to the synthesis of this compound are the degradation routes of phenylalanine and tyrosine. asm.orgwikipedia.orgnih.govebi.ac.ukresearchgate.netresearchgate.netwikipedia.orgacs.org In essence, the catabolism of these two amino acids merges at the point of this compound formation.

The process begins with the conversion of L-phenylalanine to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine-4-hydroxylase. wikipedia.orgnih.gov Tyrosine then undergoes transamination, a reaction mediated by tyrosine aminotransferase, to form 4-hydroxyphenylpyruvate. asm.orgnih.gov This series of reactions effectively channels both phenylalanine and tyrosine into a common downstream pathway that culminates in the production of this compound. asm.orgnih.govslideshare.net

Enzymatic Steps Leading to this compound Formation

The direct precursor to this compound is 4-hydroxyphenylpyruvate. The conversion of 4-hydroxyphenylpyruvate to this compound is a complex reaction catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). asm.orgwikipedia.orgnih.govebi.ac.ukacs.orgwikipedia.orgresearchgate.net This enzyme is a non-heme iron(II)-dependent oxygenase that facilitates a reaction involving decarboxylation, substituent migration, and aromatic oxygenation. nih.govwikipedia.orgresearchgate.net HPPD is a crucial enzyme found in nearly all aerobic life forms. wikipedia.org

The reaction catalyzed by HPPD is unique in that it incorporates both atoms of a dioxygen molecule into the aromatic product, this compound. nih.govresearchgate.net This transformation is not only significant in amino acid catabolism but also has implications in various biological systems. For instance, in plants, the pathway can branch off from this compound for the synthesis of essential compounds like plastoquinone (B1678516) and tocopherol. nih.govresearchgate.net

Enzymatic Conversion to this compound
PrecursorEnzymeProduct
4-Hydroxyphenylpyruvate4-Hydroxyphenylpyruvate Dioxygenase (HPPD)This compound

This compound Degradation and Catabolic Pathways

Once formed, this compound is channeled into a catabolic pathway that ultimately breaks it down into fundamental molecules that can enter central metabolic cycles. This degradation is initiated by a key ring-fission step, followed by a series of enzymatic conversions.

The Role of this compound 1,2-Dioxygenase (HGD/HGO) in this compound Ring Fission

The central step in the degradation of this compound is the cleavage of its aromatic ring, a reaction catalyzed by the enzyme this compound 1,2-dioxygenase (HGD), also known as this compound oxidase. asm.orgwikipedia.orgwikipedia.orgnih.govwikipedia.orgmedlineplus.govnih.govnih.govresearchgate.netbibliotekanauki.plmedlineplus.gov This enzyme is primarily active in the liver and kidneys. medlineplus.govmedlineplus.gov HGD is an iron(II)-dependent enzyme that utilizes molecular oxygen to break open the aromatic ring of this compound. wikipedia.org

The product of this reaction is 4-maleylacetoacetate (B1238811). wikipedia.orgmedlineplus.gov This ring-opening reaction is a critical control point in the pathway; a deficiency in HGD activity leads to the accumulation of homogentisic acid, a condition known as alkaptonuria. researchgate.netmedlineplus.govmedlineplus.gov

The active site of HGD contains specific amino acid residues, including histidine and glutamate, that coordinate with an iron(II) atom. wikipedia.org The proposed mechanism involves the binding of this compound and molecular oxygen to this iron center, leading to the formation of a peroxo-bridged intermediate that facilitates the subsequent ring cleavage. wikipedia.org

Subsequent Enzymatic Steps in this compound Catabolism Beyond HGD

Following the action of HGD, the catabolic pathway continues with two additional key enzymatic steps to further break down 4-maleylacetoacetate.

The first of these steps is the isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate, a reaction catalyzed by the enzyme maleylacetoacetate isomerase. asm.orgresearchgate.netnih.govmedlineplus.govwikipedia.org This enzyme facilitates a cis-trans isomerization, repositioning a carboxyl group to prepare the molecule for the final cleavage step. wikipedia.org Maleylacetoacetate isomerase requires glutathione (B108866) as a cofactor for its catalytic activity. wikipedia.org

The final step in the degradation of the carbon skeleton derived from this compound is the hydrolysis of 4-fumarylacetoacetate. This reaction is catalyzed by fumarylacetoacetate hydrolase (FAH), which cleaves the molecule into two smaller, metabolically useful compounds: fumarate (B1241708) and acetoacetate (B1235776). asm.orgebi.ac.ukresearchgate.netwikipedia.orgnih.govmedlineplus.govmedlineplus.gov Fumarate can enter the citric acid cycle directly, while acetoacetate is a ketone body that can be converted to acetyl-CoA and subsequently used for energy production. ebi.ac.uknih.gov

This compound Degradation Pathway
SubstrateEnzymeProduct
This compoundThis compound 1,2-Dioxygenase (HGD)4-Maleylacetoacetate
4-MaleylacetoacetateMaleylacetoacetate Isomerase4-Fumarylacetoacetate
4-FumarylacetoacetateFumarylacetoacetate Hydrolase (FAH)Fumarate and Acetoacetate

Regulation of this compound Catabolism and Related Enzymatic Activities

The regulation of this compound catabolism is crucial to prevent the accumulation of potentially toxic intermediates. In some organisms, such as the bacterium Pseudomonas putida, the genes encoding the enzymes of the this compound pathway (this compound dioxygenase, maleylacetoacetate isomerase, and fumarylacetoacetate hydrolase) are organized in a single transcriptional unit, or operon. asm.orgnih.govnih.gov This genetic arrangement allows for coordinated control of the expression of these enzymes.

In P. putida, the expression of these catabolic genes is controlled by a repressor protein, HmgR. asm.orgnih.govnih.govresearchgate.net this compound itself acts as an inducer molecule; when present, it binds to the HmgR repressor, causing it to dissociate from the DNA and allowing for the transcription of the downstream catabolic genes. asm.orgnih.govnih.govresearchgate.net This inducible system ensures that the enzymes required for this compound degradation are synthesized only when their substrate is available.

Alternative Metabolic Fates and Biotransformations of this compound

Under normal physiological conditions, this compound is efficiently catabolized by the enzyme this compound 1,2-dioxygenase. However, in instances of enzymatic deficiency, such as the genetic disorder alkaptonuria, or when this compound is present in excess, it can be diverted into alternative metabolic pathways. These alternative routes of biotransformation include non-enzymatic oxidation and subsequent polymerization, as well as enzymatic conjugation reactions.

Non-Enzymatic Oxidation and Polymerization (e.g., Pyomelanin Formation)

In the absence of sufficient this compound 1,2-dioxygenase activity, homogentisic acid (HGA) is prone to auto-oxidation, a process that can be influenced by factors such as pH. frontiersin.orgtaylorandfrancis.com This non-enzymatic reaction leads to the formation of a reactive intermediate, benzoquinoneacetic acid (BQA). researchgate.net Subsequently, BQA undergoes self-polymerization to form a brown-black pigment known as pyomelanin. frontiersin.orgnih.gov

This process of pyomelanin formation is a key pathological feature of alkaptonuria, where the accumulation of HGA leads to the deposition of this pigment in connective tissues, a condition called ochronosis. nih.govnih.gov The polymerization of HGA into pyomelanin has been studied in vitro to understand the mechanisms of its formation and deposition. researchgate.netutexas.edu Research has shown that the process can be influenced by pH, with different conditions affecting the rate of polymerization. researchgate.net

The formation of pyomelanin is not limited to pathological conditions in humans; it is also observed in various microorganisms. asm.org In some bacteria and fungi, the production of pyomelanin via the HGA pathway serves various physiological roles. nih.govasm.org

ConditionIntermediateFinal ProductSignificance
Deficiency of this compound 1,2-dioxygenaseBenzoquinoneacetic acid (BQA)PyomelaninPathological pigment deposition in alkaptonuria (ochronosis)
In vitro at pH 10Not specifiedSynthetic pyomelaninUsed as a control in research studies
In vitro at physiologically relevant pH (e.g., 5.0 and 7.4)Benzoquinoneacetic acid (BQA)PolyHGA (a simplified pyomelanin)Model for studying pigment deposition in vivo

Conjugation Pathways (e.g., Sulfation, Glucuronidation)

Recent metabolomic studies have revealed that excess this compound can undergo phase II biotransformation reactions, specifically sulfation and glucuronidation. nih.gov These conjugation pathways are common mechanisms for increasing the water solubility of compounds to facilitate their excretion. scialert.net

In a study involving a mouse model of alkaptonuria (Hgd−/− mice), researchers identified previously unreported sulfate (B86663) and glucuronide conjugates of HGA in the urine. nih.gov The levels of these conjugates were significantly elevated in the genetically modified mice compared to control mice. nih.gov To confirm that these conjugates were direct metabolites of HGA, a metabolic flux experiment was conducted using 13C-labelled HGA. The results demonstrated the formation of 13C-labelled HGA-sulfate and HGA-glucuronide, confirming their origin from HGA. nih.gov

Furthermore, the study extended these findings to human patients with alkaptonuria. Elevated levels of HGA-sulfate and HGA-glucuronide were also detected in these patients. nih.gov Treatment with nitisinone (B1678953), a drug that lowers HGA levels, resulted in a decrease in the urinary excretion of both HGA and its conjugates in both the mouse model and human patients. nih.gov These findings highlight that sulfation and glucuronidation are previously unrecognized but relevant metabolic pathways for this compound when its primary catabolic route is impaired. nih.gov

Conjugation PathwayDetected ConjugateModel/SubjectKey Findings
SulfationThis compound-sulfateHgd−/− mice (alkaptonuria model)Significantly increased levels compared to control mice.
GlucuronidationThis compound-glucuronideHgd−/− mice (alkaptonuria model)Significantly increased levels compared to control mice.
SulfationThis compound-sulfateAlkaptonuria patientsElevated levels detected.
GlucuronidationThis compound-glucuronideAlkaptonuria patientsElevated levels detected.

Research Methodologies for Investigating Homogentisate Metabolism and Pathogenesis

In Vitro Experimental Models for Homogentisate Research

In vitro models provide a controlled environment to study the specific effects of this compound at the cellular and molecular level, free from the complexities of a whole organism.

Cell-based systems are fundamental tools for investigating the direct impact of homogentisic acid (HGA) on specific cell types implicated in the pathology of diseases like alkaptonuria. unisi.it Chondrocytes, the primary cells found in cartilage, and fibroblasts, key cells in connective tissue, are frequently used models because these tissues are severely affected by the deposition of HGA-derived pigment. unisi.itresearchgate.net

Researchers have successfully established in vitro models using human chondrocytes cultured in the presence of HGA to study the mechanisms of ochronotic pigment deposition. unisi.it For instance, the immortalized human chondrocyte cell line, C20/A4, has proven to be a reliable platform for simulating the conditions of alkaptonuria. unisi.it In these models, the accumulation of ochronotic pigment within the cells is observed, mirroring the in vivo pathology. unisi.itresearchgate.net Studies using these cell systems have revealed that HGA exposure leads to significant oxidative stress, evidenced by increased levels of reactive oxygen species and lipid peroxidation. unisi.it Furthermore, these models demonstrate an HGA-induced inflammatory response, characterized by elevated production of nitric oxide and overexpression of inducible nitric oxide synthase and cyclooxygenase-2. unisi.it

Lapine articular chondrocytes have also been used to study the cytotoxic effects of HGA. nih.gov In these experiments, HGA concentrations of 5 micrograms/ml and higher were found to be cytotoxic to adult articular chondrocytes. nih.gov Fetal articular chondrocyte cultures showed a significant reduction in cell proliferation even at a concentration of 1 microgram/ml. nih.gov These findings highlight HGA's ability to impair chondrocyte proliferation, a potential mechanism for cartilage damage in ochronotic arthropathy. nih.gov

Interactive Data Table: Effects of Homogentisic Acid on Chondrocytes in Vitro

Cell TypeHGA ConcentrationObserved EffectReference
Adult Lapine Articular Chondrocytes≥ 5 µg/mLCytotoxicity nih.gov
Fetal Lapine Articular Chondrocytes1 µg/mL13% reduction in cell proliferation nih.gov
Fetal Lapine Articular Chondrocytes5 µg/mLPulse labeling index of 2% (vs. 25% in controls) nih.gov
C20/A4 Human Chondrocytes0.066 mMAccumulation of ochronotic pigment, oxidative stress, inflammation unisi.it

To understand the function and dysfunction of the key enzyme in this compound metabolism, this compound 1,2-dioxygenase (HGD), researchers utilize recombinant enzyme studies. This involves producing the HGD enzyme in a host system, such as E. coli, which allows for the purification and detailed characterization of the protein. abbexa.comcusabio.com

These studies are crucial for several reasons. They allow for the investigation of the enzyme's kinetic properties, its structure, and how specific mutations found in alkaptonuria patients affect its function. nih.gov For example, by creating recombinant HGD proteins with specific amino acid substitutions, scientists can directly assess the impact of these changes on the enzyme's ability to break down HGA. frontiersin.org This has been instrumental in confirming that many different single amino acid substitutions can lead to the overproduction of pyomelanin, a component of the ochronotic pigment. frontiersin.org

Furthermore, recombinant HGD is used in the development of diagnostic tools, such as ELISA kits, for detecting the presence and quantity of the enzyme in biological samples. elkbiotech.com The production of recombinant HGD has also been explored in different expression systems to optimize yield and functionality for research and potential therapeutic applications. abbexa.comcusabio.com

Cell-free systems offer a powerful platform for the rapid prototyping and analysis of metabolic pathways without the constraints of a living cell. osti.govfrontiersin.org These systems typically consist of cellular extracts containing the necessary machinery for transcription and translation, allowing for the synthesis of enzymes from added DNA templates. frontiersin.orgbiorxiv.org

In the context of this compound research, cell-free systems can be used to reconstitute the tyrosine degradation pathway in vitro. osti.gov This enables researchers to precisely control the concentrations of individual enzymes and substrates, facilitating the identification of rate-limiting steps and the effects of enzyme variants. osti.govmdpi.com For example, by combining a library of enzyme homologs in a cell-free reaction, scientists can quickly screen for the most productive pathway configurations. osti.gov

These systems are particularly advantageous for studying enzymes that may be toxic to host cells when overexpressed. mdpi.com They also allow for the investigation of complex biochemical interactions, such as cofactor regeneration, which is essential for sustained pathway function. osti.govmdpi.com The data generated from cell-free systems can then be used to inform the design of more complex in vivo experiments. biorxiv.org

In Vivo Animal Models for this compound-Related Pathologies

In vivo animal models are indispensable for studying the systemic effects of this compound accumulation and for testing the efficacy and safety of potential therapies in a whole-organism context. mdpi.com

Mouse models have been instrumental in advancing our understanding of alkaptonuria (AKU) and the consequences of elevated homogentisic acid (HGA). researchgate.net The most widely used models are those with a genetic disruption of the this compound 1,2-dioxygenase (Hgd) gene. biorxiv.org

Several murine models of AKU have been developed, including those created through ENU mutagenesis and targeted gene knockout approaches. researchgate.netbiorxiv.orgnih.gov The Hgd knockout (Hgd-/-) mice recapitulate the key metabolic features of human AKU, exhibiting highly elevated levels of HGA in their plasma and urine. biorxiv.orgtandfonline.com These mice also develop ochronosis, the characteristic pigmentation of connective tissues, although the progression may differ from that in humans due to the mouse's smaller size and shorter lifespan. researchgate.netnih.gov

These models have been crucial for:

Investigating Pathophysiology: They allow for detailed studies of how HGA accumulation leads to tissue damage, particularly the early-onset osteoarthropathy seen in AKU patients. researchgate.net

Therapeutic Testing: Murine models were pivotal in demonstrating the efficacy of nitisinone (B1678953), a drug that inhibits an upstream enzyme in the tyrosine pathway, in lowering circulating HGA and preventing ochronosis. researchgate.netbiorxiv.org

Understanding Gene Expression: The development of targeted knockout models with reporter genes like LacZ has enabled the precise localization of Hgd gene expression, identifying the liver and kidney as key sites. researchgate.netnih.govnih.gov

Developing Gene Therapies: Conditional knockout models, where the Hgd gene can be deleted in specific tissues at specific times, have highlighted the liver as the primary target for future gene and enzyme replacement therapies. researchgate.netnih.govnih.gov

Interactive Data Table: Key Murine Models in this compound Research

ModelGenetic BackgroundKey FeaturesMajor ContributionsReference(s)
ENU Mutagenesis AKU mouseBALB/cSplice mutation in Hgd gene, elevated HGA.First model to study AKU pathophysiology and test nitisinone. researchgate.netnih.govpnas.org
Hgd Knockout (Hgd-/-)C57BL/6Targeted homozygous knockout of the Hgd gene, elevated plasma and urine HGA, ochronosis.Recapitulates human AKU, used for metabolomic studies. biorxiv.org
Hgd tm1a-/-C57BL/6Knockout-first design with a LacZ reporter gene.Localized Hgd expression to liver and kidney, confirmed ochronosis development. researchgate.netnih.govnih.gov
Hgd tm1d MxCre+/-C57BL/6Inducible and liver-specific Hgd knockout.Determined the critical role of the liver in HGA metabolism and as a therapeutic target. researchgate.nettandfonline.comnih.gov
Hgd+/-Fah-/--Crossbred model with hereditary tyrosinemia type I.Demonstrated that ochronosis can be modeled in mice. nih.govtandfonline.com

In recent years, non-mammalian models, particularly the zebrafish (Danio rerio), have emerged as powerful tools in biomedical research, including the study of this compound-related disorders. ceitec.eunih.govresearchgate.net These models offer several advantages, such as rapid development, genetic tractability, and the ability to perform large-scale screening. frontiersin.orgnih.govmdpi.com

A zebrafish model of alkaptonuria has been successfully developed by inducing mutations in the zebrafish hgd gene. ceitec.eu These fish exhibit the hallmark symptoms of human AKU, including pigmentation abnormalities that can be validated using techniques like Raman spectroscopy and mass spectrometry. ceitec.eu The transparency of zebrafish embryos allows for real-time, in vivo imaging of developmental processes and the effects of HGA accumulation. nih.govmdpi.com

The use of zebrafish and other non-mammalian models, such as the fruit fly (Drosophila melanogaster) and the nematode worm (Caenorhabditis elegans), is accelerating research by providing platforms for: nih.govmdpi.comcore.ac.ukinvivobiosystems.com

Rapid functional assessment of gene variants. researchgate.net

High-throughput screening of potential therapeutic compounds. nih.gov

Investigating the fundamental genetic and molecular pathways that are conserved across species. frontiersin.orgcore.ac.uk

While these models may not fully replicate all aspects of human disease, they provide invaluable initial insights and can significantly reduce the number of mammals needed for preclinical research. nih.govmdpi.com

Targeted Gene Manipulation Approaches in Animal Models (e.g., Conditional Knockouts)

The investigation of this compound's role in pathophysiology, particularly in the context of the inherited metabolic disorder alkaptonuria (AKU), has been significantly advanced by the development of sophisticated animal models using targeted gene manipulation. These models, primarily in mice, allow researchers to dissect the function of the this compound 1,2-dioxygenase (HGD) gene and understand the systemic effects of homogentisic acid (HGA) accumulation.

A key approach has been the creation of knockout mouse models where the Hgd gene is inactivated. To overcome potential confounding mutations that can arise from traditional methods like ENU mutagenesis, researchers have employed targeted knockout-first designs. researchgate.net For instance, a model was generated with an IRES:LacZ gene trap cassette inserted into an intron of the HGD gene, which not only disrupts the gene, leading to an AKU phenotype, but also allows for the localization of gene expression through LacZ staining. researchgate.netfrontiersin.org This Hgd tm1a−/− mouse model successfully recapitulates the human disease, exhibiting elevated levels of HGA in plasma and urine, and developing the characteristic joint pigmentation (ochronosis) in adulthood. researchgate.netnih.gov

To gain deeper insights into the tissue-specific roles of HGD, conditional knockout models have been established. uniprot.org These models offer spatial and temporal control over gene inactivation, which is typically achieved using the Cre-loxP recombination system. nih.gov In one such study, the knockout-first allele (Hgd tm1a) was manipulated to create a conditional-ready allele with a critical exon flanked by loxP sites (Hgd tm1c). researchgate.netoup.com By crossing these mice with a strain expressing Cre recombinase under an inducible, liver-specific promoter (Mx1-Cre), researchers generated a double-transgenic mouse (Hgd tm1d MxCre+ve) in which HGD could be specifically deleted in the liver upon induction. researchgate.netfrontiersin.orgoup.com

Studies using this conditional model have yielded critical findings. They have demonstrated that HGD expression is primarily localized to liver parenchymal cells and kidney proximal tubules. researchgate.netoup.com Crucially, the liver-specific knockout revealed that hepatic HGD activity is essential for metabolizing circulating HGA and preventing the systemic features of alkaptonuria. researchgate.netoup.com Even with intact HGD activity in the kidneys, the absence of liver HGD activity led to high plasma HGA levels and ochronosis. researchgate.net Furthermore, experiments showed that leaving even 20% of HGD mRNA expression in the liver was insufficient to prevent the disease, providing vital information for the development of future gene therapies. researchgate.netoup.com These targeted genetic approaches have unequivocally established the liver as the principal target for therapeutic interventions aimed at correcting this compound metabolism. researchgate.netoup.com

Omics Approaches in this compound Research

"Omics" technologies, which allow for the large-scale study of biological molecules, have revolutionized research into this compound metabolism and its pathological consequences. These approaches provide a holistic view of the molecular changes occurring in response to HGA accumulation.

Proteomics and, more specifically, redox-proteomics have been instrumental in elucidating the molecular mechanisms by which HGA and its oxidative products cause tissue damage. essex.ac.uk These approaches aim to identify the full complement of proteins in a cell or tissue and, importantly, to detect post-translational modifications caused by oxidative stress. nih.gov In the context of high HGA levels, its auto-oxidation leads to the formation of reactive species like benzoquinone acetate (B1210297) (BQA). mdpi.com

Redox-proteomic studies on in vitro models, such as human serum or chondrocyte cultures treated with HGA, have revealed significant protein modifications. essex.ac.ukmdpi.com Key findings from these investigations include:

Increased Protein Oxidation : A massive increase in protein carbonylation and thiol oxidation is observed, indicating widespread oxidative damage. mdpi.com

Depletion of Thiol Groups : HGA-induced stress leads to a significant depletion of thiol groups, which are crucial for antioxidant defense. mdpi.com

Binding of BQA to Proteins : The reactive BQA metabolite has been shown to bind to various serum proteins, particularly abundant carrier proteins, altering their chemical and physical properties. mdpi.com

These HGA-induced modifications are not random; they preferentially affect proteins involved in crucial cellular processes such as protein folding, metal homeostasis, and stress response. essex.ac.uk The identification of these specific protein targets provides molecular hallmarks of the disease and creates an "oxidative-stress signature" that can be used to understand disease progression and identify potential biomarkers. essex.ac.uk

Interactive Table: Key Findings from Proteomic and Redox-Proteomic Studies on this compound Effects
FindingDescriptionImplication in PathogenesisReference(s)
Protein Carbonylation Irreversible oxidative modification of protein side chains (e.g., Lys, Arg, Pro, Thr).A general marker of severe, irreversible oxidative protein damage. mdpi.com, nih.gov
Thiol Oxidation Reversible or irreversible oxidation of cysteine residues.Depletes antioxidant capacity (e.g., glutathione) and alters protein function. mdpi.com, essex.ac.uk
BQA-Protein Adducts Covalent binding of benzoquinone acetate (an HGA oxidation product) to proteins.Alters protein structure and function; BQA can bind to carrier proteins. mdpi.com
Lipid Peroxidation Oxidative degradation of lipids in cell membranes.Leads to cell membrane damage and production of secondary reactive species. mdpi.com
Decreased Glutathione (B108866) Peroxidase Activity Reduced activity of a key antioxidant enzyme.Impairs the cell's ability to neutralize damaging reactive oxygen species. mdpi.com

Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological sample, has provided unprecedented insights into the systemic effects of HGA accumulation. plos.org Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers have profiled urine, serum, and bile from both animal models (Hgd knockout mice) and human patients. uniprot.orgbiorxiv.orgdovepress.com

Untargeted metabolomic profiling of Hgd knockout mice revealed expected increases in HGA but also uncovered unexpected alterations in other metabolic pathways, including those for purines and the TCA cycle. uniprot.org A major discovery from these studies was the identification of previously unknown HGA biotransformation products. uniprot.orgbiorxiv.org The body attempts to detoxify the excess HGA primarily through phase II biotransformation reactions, creating more water-soluble conjugates for excretion. uniprot.org The most abundant of these were identified as:

this compound sulfate (B86663) uniprot.orgbiorxiv.org

this compound glucuronide uniprot.orgbiorxiv.org

Metabolic flux experiments using 13C-labelled HGA confirmed that these conjugates are directly derived from HGA. uniprot.orgbiorxiv.org Furthermore, metabolomic studies have shown that HGA is present in the bile of AKU mouse models, suggesting that biliary excretion may be a route of elimination, potentially involving metabolism by the gut microbiome. dovepress.com These metabolomic findings have fundamentally advanced the understanding of tyrosine metabolism, demonstrating how the body adapts to the metabolic block in alkaptonuria by recruiting detoxification pathways. uniprot.org

Interactive Table: Selected Metabolites Identified and Altered in this compound Research
MetaboliteBiological FluidChange in AKU Model/PatientsResearch FindingReference(s)
Homogentisic acid (HGA) Urine, Plasma, BileGreatly IncreasedThe primary accumulated metabolite due to HGD deficiency. uniprot.org, biorxiv.org, dovepress.com
HGA-sulfate Urine, PlasmaGreatly IncreasedA major phase II detoxification product of HGA. uniprot.org, biorxiv.org
HGA-glucuronide Urine, PlasmaGreatly IncreasedAnother major phase II detoxification product of HGA. uniprot.orgbiorxiv.org
Tyrosine BileIncreasedAccumulation of the upstream precursor of HGA. dovepress.com
4-hydroxyphenylacetate UrineIncreasedIndicates stimulation of an alternative tyrosine degradation pathway. researchgate.net
Tyramine (B21549) UrineIncreasedAnother metabolite from an alternative tyrosine degradation route. researchgate.net

Genomic and transcriptomic approaches are vital for understanding the genetic basis of HGA accumulation and its downstream effects on gene expression. Research in this area primarily focuses on the HGD gene itself and the consequences of its mutation. ijmr.org.in

Genomic studies involve sequencing the HGD gene in patients to identify the pathogenic variants that cause alkaptonuria. nih.govijmr.org.in These analyses have built extensive databases of mutations, revealing that most are missense variants that affect protein stability, folding, or interactions between protein subunits. ijmr.org.in

Transcriptomic studies, which analyze the complete set of RNA transcripts, provide a functional link between a genetic variant and the resulting protein deficiency. For example, RNA sequencing has been used to investigate the effects of novel intronic variants in the HGD gene. nih.gov In one case, a deep intronic variant was shown to activate a cryptic splice site, leading to the inclusion of a "cryptic exon" in the final mRNA transcript. This insertion results in a premature stop codon and a truncated, non-functional HGD protein. nih.gov

Furthermore, transcriptomics in the form of quantitative real-time PCR (RT-qPCR) has been used to measure the level of HGD gene expression in patients. nih.gov A study of a specific population with a founder splice site mutation confirmed that the variant leads to exon skipping and significantly reduced HGD expression compared to healthy individuals. nih.gov Importantly, this study demonstrated a significant correlation between the reduced levels of HGD mRNA and the increased levels of plasma HGA, particularly in younger patients, suggesting that gene expression levels could serve as a potential marker for disease severity. nih.gov

Advanced Analytical Techniques for this compound Quantification and Metabolite Profiling in Research Settings

Accurate and sensitive measurement of this compound and its related metabolites is fundamental for diagnosing alkaptonuria, monitoring disease progression, and conducting research. Modern analytical chemistry offers powerful tools for this purpose, primarily relying on chromatography coupled with spectrometry.

Chromatographic techniques are used to separate the complex mixture of molecules present in biological samples like urine or plasma. The separated components are then detected and quantified by a spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique in this compound research. hmdb.ca In this method, reverse-phase liquid chromatography separates HGA and other metabolites, which are then ionized and analyzed by a tandem mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the ions, providing high specificity and sensitivity. The use of isotopically labeled internal standards (e.g., 13C6-HGA) ensures high accuracy and precision in quantification. LC-MS/MS methods have been developed for the simultaneous analysis of HGA and other key compounds in the tyrosine pathway in both serum and urine. hmdb.ca This technique was crucial in the untargeted metabolomics studies that identified HGA-sulfate and HGA-glucuronide. uniprot.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established method for HGA quantification. For this technique, volatile derivatives of HGA, such as trimethylsilyl (B98337) (TMS) derivatives, are prepared before injection into the gas chromatograph. GC-MS offers high sensitivity and provides excellent separation of analytes. It is a reliable method for the definitive diagnosis of alkaptonuria through the quantitative measurement of HGA in urine.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complementary approach for metabolite profiling. researchgate.netijmr.org.in 1H-NMR analysis of urine can readily detect and quantify HGA, which has characteristic signals in a region of the spectrum that is relatively free from interference from other metabolites. researchgate.netijmr.org.in Untargeted NMR metabolomics has been used to obtain a whole metabolic profile of AKU, confirming the dramatic increase in HGA and identifying dysregulation in other pathways, such as an increase in tyramine and 4-hydroxyphenylacetate. researchgate.netijmr.org.in While generally less sensitive than MS-based methods, NMR is non-destructive and highly quantitative, making it a valuable tool for pathway analysis.

Interactive Table: Comparison of Advanced Analytical Techniques for this compound Analysis
TechniquePrincipleSample Type(s)Key Application in HGA ResearchReference(s)
LC-MS/MS Separates compounds by liquid chromatography, followed by highly specific mass-based detection.Urine, Serum, PlasmaTargeted quantification of HGA and related metabolites; untargeted metabolomic profiling. uniprot.org, hmdb.ca,
GC-MS Separates volatile compounds by gas chromatography, followed by mass-based detection. Requires derivatization of HGA.Urine, PlasmaDefinitive diagnostic quantification of HGA in urine.,,
NMR Spectroscopy Detects molecules based on the magnetic properties of their atomic nuclei (e.g., 1H).UrineQuantitative analysis of HGA and profiling of major metabolites without sample derivatization. ijmr.org.in, researchgate.net,

Isotope Tracing Studies for this compound Metabolic Flux

Isotope tracing is a powerful methodology for investigating the dynamics of metabolic pathways by tracking the fate of isotopically labeled atoms through a series of biochemical reactions. nih.gov This technique provides quantitative insights into metabolic fluxes, which are the rates of metabolite conversion within a biological system. nih.govnih.gov In the context of this compound (HGA), isotope tracing studies have been instrumental in elucidating its metabolic fate, particularly in the genetic disorder alkaptonuria (AKU), where the breakdown of HGA is impaired. nih.govresearchgate.net

Stable isotope-labeled tracers, such as those containing carbon-13 (¹³C), are introduced into a biological system, and the incorporation of these heavy isotopes into downstream metabolites is monitored, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This approach allows researchers to map active metabolic pathways, identify novel biotransformation products, and quantify the flux of metabolites through specific routes. mdpi.comcreative-proteomics.com

Research Findings in Alkaptonuria Models

A significant application of isotope tracing in HGA research has been the use of animal models for alkaptonuria (AKU). nih.gov AKU is caused by a deficiency in the enzyme this compound 1,2-dioxygenase (HGD), leading to the accumulation of HGA. researchgate.netresearchgate.net To understand the wider metabolic consequences of this accumulation, metabolic flux experiments have been conducted on mice with a homozygous knockout of the Hgd gene (Hgd−/−). nih.govbiorxiv.org

In these studies, ¹³C-labelled HGA (specifically, ¹³C₆-HGA) was administered to both Hgd−/− (AKU model) and Hgd+/− (control) mice. nih.govresearchgate.net The primary goal was to determine if metabolites that were found to be elevated in the AKU mice were directly derived from HGA. nih.gov Plasma samples were collected at various time points after injection and analyzed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to track the labeled carbon atoms. biorxiv.orgoup.com

The key findings from these experiments revealed that the excess HGA in AKU undergoes further metabolism, primarily through phase II biotransformation reactions. researchgate.netresearchgate.net Researchers observed the formation of previously unreported HGA conjugates. biorxiv.org Specifically, the analysis of extracted ion chromatograms showed clear peaks corresponding to the M+6 isotopologues (the form containing six ¹³C atoms) of HGA-sulfate and HGA-glucuronide in the Hgd−/− mice after the injection of ¹³C₆-HGA. nih.govbiorxiv.org This confirmed that these sulfate and glucuronide conjugates are direct metabolic products of HGA. nih.gov The detection of these conjugates demonstrates that when the primary HGD-mediated catabolic pathway is blocked, alternative clearance pathways are utilized. researchgate.net

Table 1: Metabolic Flux Analysis of ¹³C₆-Homogentisate in an Alkaptonuria Mouse Model This interactive table summarizes the key findings from in vivo isotope tracing experiments using ¹³C₆-HGA in Hgd−/− mice, a model for alkaptonuria. The data confirms the direct conversion of HGA into specific phase II conjugates.

Labeled TracerAnimal ModelAnalytical TechniqueKey Labeled Metabolites DetectedResearch ConclusionCitation
¹³C₆-Homogentisic AcidHgd−/− (AKU model) miceLC-QTOF-MSHGA-sulfate (M+6), HGA-glucuronide (M+6)Confirmed that HGA is directly converted into sulfate and glucuronide conjugates, revealing alternative metabolic pathways when the primary HGD pathway is deficient. nih.gov, biorxiv.org
¹³C₆-Homogentisic AcidHgd tm1a −/− (liver-specific HGD knockout) miceLC-QTOF-MS¹³C₆-fumarylacetoacetic acid (FAA) / ¹³C₆-maleylacetoacetic acid (MAA) in heterozygous controlsDemonstrated that hepatocytes are capable of taking up and metabolizing circulating HGA, highlighting the liver's central role. oup.com

Elucidating Novel Metabolic Roles

Isotope tracing has also been applied to uncover novel roles for HGA in other biological contexts. In a study on the bacterium Burkholderia cenocepacia, which can cause opportunistic infections, researchers investigated the production of the pigment pyomelanin, a process linked to HGA. biorxiv.orgnih.gov Using a mass spectrometry-based strategy that combines stable isotope labeling with computational analysis (MAS-SILAC), they demonstrated that HGA is a precursor for the biosynthesis of several natural products and for the biotransformation of the antibiotic trimethoprim (B1683648). biorxiv.orgnih.govresearchgate.net This finding points to a previously unknown mechanism of antibiotic tolerance mediated by HGA metabolism. nih.gov

Another study on the bacterium Rubrivivax benzoatilyticus used ring-labeled ¹³C₆-phenylalanine to trace its metabolic fate. acs.org The results indicated the operation of multiple catabolic routes, including a this compound-dependent melanin (B1238610) pathway, showcasing the diversity of HGA's involvement in microbial metabolism. acs.org

Table 2: Isotope Tracing Studies of this compound in Microbiology This table presents findings from studies where isotope tracing was used to investigate the role of this compound in microorganisms, revealing its function as a key precursor in various biosynthetic pathways.

OrganismLabeled PrecursorAnalytical TechniqueKey FindingResearch ImplicationCitation
Burkholderia cenocepaciaStable Isotope Labeled Amino AcidsMAS-SILAC (Metabolite Annotation assisted by Substructure discovery and Stable Isotope Labeling by Amino acids in Cell culture)HGA is a precursor for natural product biosynthesis and trimethoprim biotransformation.Uncovered a novel mechanism of antibiotic tolerance linked to HGA metabolism. biorxiv.org, nih.gov
Rubrivivax benzoatilyticus¹³C₆-PhenylalanineLiquid Chromatography–Mass SpectrometryIdentified multiple L-phenylalanine catabolic routes, including a this compound-dependent melanin pathway.Demonstrated the metabolic diversity of L-phenylalanine catabolism involving HGA. acs.org

These studies collectively highlight the utility of isotope tracing for mapping the metabolic flux of this compound. By providing a dynamic and quantitative view of its transformations, this methodology has been crucial for understanding the pathogenesis of alkaptonuria and for discovering new biochemical roles for this important compound. nih.govnih.gov

Therapeutic and Intervention Strategies Derived from Homogentisate Research: Mechanistic and Preclinical Focus

Enzyme-Based Approaches for Homogentisate Degradation

Enzyme-based strategies aim to directly address the deficiency of HGD by introducing a functional version of the enzyme or enhancing the activity of the residual enzyme.

The development of recombinant human HGD is a cornerstone for potential enzyme replacement therapy in AKU. The HGD protein is composed of 445 amino acids and its active form is a complex hexamer, consisting of two trimers. nih.gov This intricate structure is crucial for its enzymatic function and can be easily disrupted by mutations. nih.gov

Researchers have successfully cloned and expressed the human HGD gene in various systems, including E. coli, to produce recombinant HGD protein. nih.govabbexa.com These recombinant enzymes are essential tools for biochemical and structural studies, as well as for developing therapeutic candidates. Characterization of recombinant HGD involves confirming its molecular weight, purity, and, most importantly, its enzymatic activity in converting HGA to maleylacetoacetate. nih.govnih.gov Studies have shown that anaerobically purified, iron(II)-containing human HGD exhibits significant specific activity. nih.gov

ParameterDescriptionSource
Protein Structure The active HGD enzyme is a hexamer composed of two trimers. nih.gov
Amino Acid Composition The HGD protomer consists of 445 amino acids. nih.gov
Expression System Recombinant human HGD has been produced in E. coli. nih.govabbexa.com
Activity Enzymatic activity is dependent on the presence of an iron(II) cofactor. nih.gov

Mutations in the HGD gene often lead to misfolded and unstable enzymes with reduced or no activity. nih.gov Therefore, strategies to enhance the activity or stability of the HGD enzyme are of significant interest. One approach involves the use of pharmacological chaperones, which are small molecules that can bind to the mutated enzyme and promote its correct folding, thereby restoring some of its function. Missense variants of HGD are considered particularly good targets for this type of intervention. nih.gov

Computational tools are being employed to predict how different mutations affect the stability of the HGD protein structure and its protomer-protomer interactions. nih.gov This information is valuable for designing targeted therapies. Additionally, a high-throughput screening system has been developed to evaluate the enzymatic activity of various HGD missense variants, which can aid in identifying variants that might be responsive to stabilizing compounds. vub.be

Gene Therapy Approaches for HGD Deficiency

Gene therapy aims to correct the root cause of AKU by introducing a functional copy of the HGD gene into the patient's cells. rfppl.co.in The liver is the primary target for this approach as it is the main site of HGA metabolism. nih.govnih.gov

Viral vectors are efficient vehicles for delivering therapeutic genes into cells. nih.gov Several types of viral vectors are being investigated for gene therapy, including adeno-associated viruses (AAVs), adenoviruses, and lentiviruses. mdpi.com AAV vectors are particularly promising due to their safety profile and ability to transduce non-dividing cells like hepatocytes. researchgate.net Preclinical studies in mouse models of AKU have shown that liver-specific expression of HGD is crucial for correcting the disease phenotype. nih.gov Research suggests that restoring even a fraction of normal liver HGD expression, potentially between 26% and 43%, could significantly lower circulating HGA. oup.com

Non-viral delivery systems, while generally less efficient than viral vectors, offer potential advantages in terms of safety and manufacturing. These methods are also being explored for HGD gene delivery. nih.gov

Vector TypeKey CharacteristicsRelevance to HGD Gene Therapy
Adeno-Associated Virus (AAV) Low immunogenicity, ability to transduce non-dividing cells.A promising candidate for liver-directed gene therapy for AKU. researchgate.net
Adenovirus High transduction efficiency, can accommodate large gene inserts.Investigated for gene delivery, but can elicit a strong immune response. mdpi.com
Lentivirus Can integrate into the host genome, providing long-term gene expression.A potential option for stable correction of HGD deficiency. mdpi.com
Non-Viral Vectors Safer profile, easier to manufacture.Lower efficiency is a current limitation for in vivo applications. nih.gov

Genome editing technologies, such as CRISPR-Cas9, offer the potential to directly correct the disease-causing mutations in the HGD gene within a patient's own cells. frontiersin.orgnih.gov This approach allows for precise modification of the DNA sequence. nih.gov The CRISPR-Cas9 system uses a guide RNA to direct the Cas9 nuclease to a specific location in the genome, where it can create a break in the DNA. researchgate.net The cell's natural repair mechanisms can then be harnessed to insert a correct copy of the gene sequence.

The application of CRISPR-Cas9 and other genome-editing tools like Zinc Finger Nucleases (ZFNs) and Transcription Activator-Like Effector Nucleases (TALENs) is being explored for various monogenic diseases and holds promise for the future treatment of AKU. nih.govnih.govmdpi.com These technologies have been successfully used to correct mutations in preclinical models of other genetic disorders. mdpi.com

Substrate Reduction Therapies and Dietary Interventions: Biochemical Rationale

Substrate reduction therapy (SRT) is an approach that aims to decrease the production of the toxic metabolite, in this case, HGA.

The biochemical rationale for SRT in AKU is to inhibit an enzyme upstream in the tyrosine degradation pathway, thereby reducing the amount of substrate available for conversion into HGA. nih.govnih.gov The drug nitisinone (B1678953) is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which catalyzes the step immediately preceding the formation of HGA. nih.govnih.gov By blocking this enzyme, nitisinone effectively reduces the production of HGA, which has been shown to prevent the deposition of ochronotic pigment in preclinical models. nih.gov

Dietary interventions, specifically a low-protein diet, are considered as an adjunct to nitisinone therapy. nih.govresearchgate.netnih.gov The rationale is that by restricting the intake of the amino acids phenylalanine and tyrosine, the precursors of HGA, the metabolic burden on the tyrosine pathway is lessened. nih.govnih.govresearchgate.net This can help to manage the side effect of hypertyrosinemia that occurs with nitisinone treatment. researchgate.netnih.gov However, long-term adherence to a low-protein diet can be challenging and may lead to nutritional deficiencies. researchgate.netnih.gov

Biochemical Principles of Dietary Protein Restriction in this compound Disorders

The primary biochemical goal of this intervention is to lessen the metabolic flux through the tyrosine degradation pathway, thereby reducing the amount of HGA that accumulates in the body. Studies have shown that a diet low in protein can lead to a significant reduction in the urinary excretion of HGA. nih.gov For instance, one study observed a reduction in HGA concentrations of 41.4% to 74.5% with a low-protein diet alone. nih.gov

However, the efficacy of dietary protein restriction can be influenced by age, with studies suggesting it may have a more pronounced beneficial effect in children with alkaptonuria compared to adolescents and adults. The practical implementation of a long-term, strict low-protein diet presents significant challenges, including poor patient compliance and potential nutritional deficiencies. mdpi.comnih.gov Furthermore, in the context of treatment with nitisinone, which blocks the tyrosine pathway and causes hypertyrosinemia, protein restriction is advised to manage elevated tyrosine levels. mdpi.comnih.gov This dual approach aims to minimize both HGA production and the side effects of nitisinone, although it can lead to challenges such as weight gain due to increased intake of carbohydrates and fats. mdpi.comnih.gov

Small Molecule Modulators of Tyrosine Metabolism Affecting this compound Levels

A key therapeutic strategy involves the use of small molecules to modulate the tyrosine metabolic pathway upstream of HGA production. The most prominent example of this approach is the use of nitisinone.

Nitisinone is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. researchgate.netnih.gov By blocking this step, nitisinone effectively halts the production of HGA. nih.gov Preclinical studies in mouse models of alkaptonuria demonstrated that nitisinone could completely prevent the deposition of ochronotic pigment, the hallmark of the disease. nih.gov Clinical trials have subsequently confirmed its biochemical efficacy, showing a greater than 95% reduction in both urinary and plasma HGA levels. nih.gov

The success of nitisinone has spurred research into other potential small molecule modulators of tyrosine metabolism. The focus of this research is to identify novel inhibitors of 4-HPPD that may have fewer side effects, such as the hypertyrosinemia associated with nitisinone. fondazionetelethon.it Computational modeling and in-silico screening have been employed to identify new potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase. mdpi.com These preclinical investigations aim to discover compounds with high affinity and specificity for the enzyme, potentially leading to new therapeutic options for this compound-related disorders. fondazionetelethon.itmdpi.com

Molecular Chaperone and Pharmacological Approaches Targeting HGD Function

Another avenue of therapeutic research focuses on directly addressing the dysfunctional this compound 1,2-dioxygenase (HGD) enzyme, which is the underlying cause of alkaptonuria. This involves the investigation of molecular and pharmacological chaperones.

Investigation of Compounds Modulating HGD Folding and Function

Many genetic mutations in the HGD gene result in misfolded and unstable HGD enzymes that are prematurely degraded by the cell's quality control systems. nih.govmedlineplus.gov Pharmacological chaperones are small molecules that can bind to these unstable proteins, helping them to fold correctly and restoring at least partial enzymatic function. nih.govnih.gov This approach has been explored for other genetic disorders caused by enzyme deficiencies. nih.govnih.gov

While specific pharmacological chaperones for HGD have not yet been extensively reported in preclinical studies, the principle remains a viable research direction. The crystal structure of the human HGD enzyme has been resolved, providing a detailed understanding of its complex hexameric structure. nih.gov This structural information is crucial for the rational design of small molecules that could potentially bind to and stabilize mutant HGD proteins. Computational tools are being used to predict how different missense mutations affect the stability of the HGD enzyme, which can help in identifying potential targets for chaperone-based therapies. nih.govmdpi.com The goal of such research would be to identify compounds that can rescue the function of specific HGD mutants, thereby increasing the amount of active enzyme in the cell.

Repurposing of Existing Drugs for this compound-Related Conditions: Research Directions

Drug repurposing, or finding new uses for existing approved drugs, offers a promising and accelerated path for developing new treatments for rare diseases like alkaptonuria. europa.eu

The most successful example of drug repurposing for a this compound-related condition is nitisinone itself. Originally developed as an herbicide and later approved for the treatment of hereditary tyrosinemia type 1, its mechanism of action made it a prime candidate for repurposing for alkaptonuria. nih.goveuropa.eu

Beyond nitisinone, preclinical research has pointed towards other existing drugs that could be repurposed to manage the downstream consequences of HGA accumulation. One area of focus is on mitigating the oxidative stress and inflammation caused by the deposition of ochronotic pigment. In vitro studies using human chondrocyte models of alkaptonuria have investigated the potential of various antioxidants. nih.govnih.gov

Investigated Drug/Compound Proposed Mechanism of Action Preclinical Model Key Findings
N-acetylcysteine (NAC) Antioxidant In vitro human chondrocyte model Decreased HGA-induced apoptosis, increased chondrocyte growth, and partially restored proteoglycan release. nih.gov Also shown to reduce the production of amyloid. nih.gov
Ascorbic Acid (Vitamin C) Antioxidant In vitro human chondrocyte model When combined with NAC, showed significantly improved efficacy in counteracting the negative effects of HGA. nih.gov Also shown to reduce the production of amyloid. nih.gov
Taurine Antioxidant In vitro human chondrocyte model Shown to significantly reduce the production of amyloid. nih.gov
Lipoic Acid Antioxidant In vitro human chondrocyte model Shown to significantly reduce the production of amyloid. nih.gov
Phytic Acid Antioxidant In vitro human chondrocyte model Shown to significantly reduce the production of amyloid. nih.gov
Methotrexate Anti-inflammatory Chondrocyte-based disease model Suggested to have potential to inhibit the production of amyloid and the release of pro-inflammatory cytokines. mdpi.com

These preclinical findings suggest that repurposing existing drugs, particularly those with antioxidant and anti-inflammatory properties, could be a valuable research direction for developing adjunctive therapies for conditions characterized by high levels of this compound. nih.govmdpi.com

Future Directions and Emerging Research Avenues in Homogentisate Biology

Elucidation of Novel Homogentisate-Related Metabolic Pathways and Functions

Historically, the this compound pathway was primarily understood in the context of L-phenylalanine and L-tyrosine degradation in eukaryotes. nih.gov However, recent research has unveiled a more complex and expanded role for this pathway. In microorganisms like Pseudomonas putida, the this compound pathway is a central catabolic route for not only phenylalanine and tyrosine but also for 3-hydroxyphenylacetate. nih.govresearchgate.net This discovery points to the metabolic versatility of this pathway in the microbial world and its importance in the biodegradation of various aromatic compounds. researchgate.net

Metabolomic studies in a homozygous Hgd knockout (Hgd−/−) mouse model of alkaptonuria have revealed previously unknown biotransformation products of homogentisic acid (HGA). nih.govbiorxiv.org These findings indicate that in the absence of functional this compound 1,2-dioxygenase (HGD), the enzyme deficient in AKU, the body recruits phase I and phase II metabolic processes to detoxify the accumulating HGA. nih.govbiorxiv.org The identification of HGA-sulfate, HGA-glucuronide, and other derivatives suggests the existence of alternative clearance pathways that were previously unrecognized. nih.gov These discoveries challenge the conventional view that phase I and II metabolism are solely for drug clearance and suggest they may be targets for new therapeutic strategies in inherited metabolic diseases. biorxiv.org

Furthermore, untargeted metabolomic analyses have shown that the metabolic disturbances in AKU extend beyond the tyrosine pathway, affecting the tricarboxylic acid (TCA) cycle and purine (B94841) metabolism. nih.govmdpi.com This indicates a broader systemic impact of HGA accumulation and opens up new avenues for investigating the complete metabolic consequences of HGD deficiency. nih.gov

Exploration of this compound's Role Beyond Known Pathologies

The biological significance of this compound extends far beyond its association with human disease. In the plant kingdom and photosynthetic bacteria, this compound is a crucial precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and vitamin E (tocopherols). nih.govontosight.aifrontiersin.org These compounds are vital for photosynthesis and protecting plant cells from oxidative damage. nih.gov Research into the regulation of this compound metabolism in plants could therefore have significant implications for agriculture, potentially leading to the development of crops with enhanced nutritional value and stress tolerance. nih.govoup.com

In the microbial realm, this compound is a precursor for the production of pyomelanin, a brownish pigment produced by various bacteria and fungi. oup.comwikipedia.org Pyomelanin has been shown to have protective functions, including antioxidant activity and defense against environmental stressors. wikipedia.org In some bacteria, this compound and pyomelanin play a role in iron metabolism by facilitating the reduction of Fe³⁺ to Fe²⁺, making this essential nutrient available for uptake. wikipedia.org The study of this compound-derived pigments in microorganisms could lead to the discovery of novel biomaterials with applications in cosmetics and pharmacology. wikipedia.orgbiorxiv.org

Intriguingly, homogentisic acid has also been identified in natural products like strawberry-tree honey and is involved in the production of the reddish "blood sweat" of hippopotamuses, where it oxidatively dimerizes to form hipposudoric acid. wikipedia.orghmdb.ca These diverse roles in nature underscore the broad and often overlooked functions of this compound.

Development of Advanced Research Models for this compound Studies

The development of sophisticated research models is critical for advancing our understanding of this compound biology and associated disorders. The creation of a homozygous Hgd knockout (Hgd−/−) mouse that accurately recapitulates the features of human alkaptonuria, including elevated HGA levels and the development of ochronosis, has been a significant step forward. nih.govbiorxiv.org This animal model is invaluable for studying disease mechanisms and for the preclinical evaluation of new therapeutic strategies. nih.gov

Looking to the future, the development of organoids and humanized models holds great promise. Organoids, which are three-dimensional cell cultures that mimic the structure and function of an organ, could provide a more physiologically relevant system for studying the effects of HGA on specific tissues, such as cartilage in the context of AKU. cutn.ac.in

Furthermore, the integration of 3D bioprinting and organ-on-a-chip technologies is set to revolutionize disease modeling. accscience.comrsc.orgresearchgate.net These platforms allow for the precise fabrication of microfluidic devices that can simulate the microenvironment of human organs with high fidelity. accscience.com By incorporating different cell types and biomaterials, researchers can create complex, multi-cellular "disease-on-a-chip" models to study the pathophysiology of this compound-related disorders and to screen potential drug candidates in a more accurate and high-throughput manner. accscience.comnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Dynamics

To unravel the complex biological networks influenced by this compound, researchers are increasingly turning to multi-omics approaches. azolifesciences.com This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of cellular processes. frontiersin.orgnih.gov In the context of alkaptonuria, multi-omics studies have already provided significant insights. researchgate.net

Metabolomic profiling has been instrumental in identifying novel HGA biotransformation products and revealing the broader metabolic dysregulation that occurs in AKU. nih.govmdpi.com By combining metabolomic data with transcriptomic and proteomic analyses, researchers can connect changes in metabolite levels to alterations in gene and protein expression, thereby identifying key regulatory pathways and networks. mdpi.comnih.govembopress.org For example, integrating these datasets can help to understand how HGA accumulation leads to downstream effects like oxidative stress and alterations in autophagy, ultimately causing cell death in chondrocytes. essex.ac.uk

Systems biology approaches, which utilize computational and mathematical modeling to analyze complex biological systems, are essential for interpreting the vast datasets generated by multi-omics studies. nih.govfrontiersin.org These methods can help to identify new therapeutic targets and biomarkers for monitoring disease progression and treatment response in this compound-related disorders. frontiersin.org The application of artificial intelligence and machine learning to analyze these large datasets is also an emerging area with the potential to uncover hidden patterns and accelerate discoveries. mdpi.comprecedenceresearch.com

Translating Fundamental Research Discoveries into Novel Therapeutic Modalities for this compound Disorders (emphasizing research pipeline)

The ultimate goal of research into this compound disorders is the development of effective treatments. The traditional drug discovery pipeline, which includes target identification, hit discovery, lead optimization, preclinical testing, and clinical trials, is a long and meticulous process. danaher.com For rare diseases like alkaptonuria, this process presents unique challenges. drugdiscoverynews.comlygenesis.com

Current therapeutic strategies for AKU primarily focus on managing symptoms and reducing the production of HGA. researchgate.net Nitisinone (B1678953), an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the enzyme that produces HGA, has shown promise in lowering HGA levels. precedenceresearch.commdpi.com However, it is not a targeted treatment for AKU and can have side effects. mdpi.com Therefore, a significant area of research is the identification of more specific and potent inhibitors of HPPD with improved safety profiles, often employing computational modeling and in silico screening. mdpi.com

Emerging therapeutic modalities are also being explored. For instance, the development of mRNA therapies, which aim to deliver functional copies of a missing or defective enzyme, is a promising avenue for genetic metabolic disorders. drugdiscoverynews.com Companies like Moderna are actively developing such therapies for a range of rare diseases. drugdiscoverynews.com Another approach involves the use of small molecules that can act as pharmacological chaperones to rescue the function of mutated enzymes. researchgate.net

The research pipeline for this compound disorders is increasingly focused on precision medicine, tailoring treatments to the specific genetic and metabolic profile of the individual. researchgate.net This requires a deep understanding of the genotype-phenotype correlations in diseases like AKU. researchgate.net The translation of fundamental research discoveries into clinical practice will depend on continued investment in basic science, the development of innovative therapeutic platforms, and collaborative efforts between researchers, clinicians, and pharmaceutical companies. universiteitleiden.nl

Q & A

Q. What experimental methods are recommended for detecting homogentisate in biological samples?

this compound can be quantified using high-performance liquid chromatography (HPLC) with UV detection at 290 nm, as its aromatic structure absorbs strongly in this range. For plant tissues, protocols often involve extraction with methanol/water followed by centrifugal filtration to remove interfering compounds. Enzymatic assays using this compound dioxygenase (HGD) can also validate results by monitoring substrate depletion via oxygen consumption assays .

Q. How does this compound function in the tyrosine degradation pathway, and what are its downstream metabolites?

this compound is a central intermediate in the catabolism of phenylalanine and tyrosine. HGD catalyzes its conversion to maleylacetoacetate, which is further metabolized into fumarate and acetoacetate. Disruptions in this pathway (e.g., alkaptonuria) result in this compound accumulation, detectable via urine darkening or synovial fluid analysis. Isotopic labeling (e.g., ¹³C-tyrosine) can trace metabolic flux in model systems .

Q. What are the standard protocols for isolating this compound phytyltransferase (HPT) in Arabidopsis?

HPT isolation involves homogenizing plant tissues in Tris-HCl buffer (pH 7.5) with protease inhibitors, followed by ammonium sulfate precipitation and affinity chromatography. Activity assays typically use radiolabeled this compound and phytol to monitor prenylation efficiency. SDS-PAGE and Western blotting with anti-HPT antibodies confirm purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HGD enzymatic activity data across different pH conditions?

Conflicting kinetic data may arise from variations in assay buffers (e.g., phosphate vs. Tris) or metal cofactor concentrations (Fe²⁺ is critical for HGD activity). A systematic approach includes:

  • Replicating assays under standardized conditions (pH 7.0–7.5, 100 µM Fe²⁺).
  • Using crystallography (e.g., human HGD crystal structures) to identify pH-sensitive residues affecting substrate binding .
  • Applying Michaelis-Menten kinetics with error analysis to distinguish true activity differences from experimental noise .

Q. What experimental designs are optimal for studying this compound’s role in tocopherol biosynthesis under abiotic stress?

Combine genetic and biochemical approaches:

  • Use Arabidopsis HPT knockout mutants and complementation lines to correlate this compound levels with tocopherol production.
  • Expose plants to oxidative stress (e.g., high light, drought) and measure this compound via LC-MS.
  • Pair with transcriptomics to assess HPT gene expression under stress. Include triplicate biological replicates and ANOVA for statistical rigor .

Q. How should conflicting data on this compound’s antioxidant properties in vitro vs. in vivo be analyzed?

In vitro studies often use non-physiological concentrations (e.g., mM range), while in vivo levels are typically µM. Address this by:

  • Conducting dose-response experiments in cell cultures with physiological this compound concentrations.
  • Monitoring redox markers (e.g., glutathione ratios) alongside this compound levels.
  • Performing meta-analyses of existing studies to identify confounding variables (e.g., cell type, assay sensitivity) .

Methodological Challenges and Solutions

Q. What are the limitations of current this compound detection methods, and how can they be improved?

Method Sensitivity Limitations Improvements
HPLC-UV~1 µMInterference from phenolicsCouple with mass spectrometry (LC-MS)
Enzymatic assays~10 nMRequires purified HGDUse recombinant HGD with activity tags
Fluorometric~50 nMBackground noise in complex matricesDevelop quencher-resistant probes
Table 1. Comparative analysis of this compound detection methods .

Q. How can researchers ensure reproducibility in this compound pathway studies?

  • Deposit raw data (e.g., chromatograms, kinetic curves) in public repositories like Zenodo.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata.
  • Use reference strains (e.g., Synechocystis sp. PCC 6803) for cross-lab comparisons .

Data Interpretation and Contradictions

Q. What statistical approaches are recommended for analyzing this compound accumulation in alkaptonuria models?

  • Apply mixed-effects models to account for inter-individual variability in murine studies.
  • Use non-parametric tests (e.g., Mann-Whitney U) if data are non-normally distributed.
  • Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. How can meta-analyses address inconsistencies in this compound’s association with oxidative stress?

  • Stratify studies by organism, tissue type, and stressor duration.
  • Assess publication bias using funnel plots and Egger’s regression.
  • Perform sensitivity analyses to exclude outliers and low-quality datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.